molecular formula C34H51F2NSi B058182 Tetrabutylammonium difluorotriphenylsilicate(IV) CAS No. 163931-61-1

Tetrabutylammonium difluorotriphenylsilicate(IV)

Cat. No. B058182
M. Wt: 539.9 g/mol
InChI Key: RQBKGJOQACIQDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrabutylammonium difluorotriphenylsilicate(IV) serves as a fluoride source for cleaving silicon-carbon bonds, facilitating the generation of in situ carbanions that can couple with a variety of electrophiles, including aldehydes and ketones. This process yields moderate to high product yields and has been highlighted for its efficiency compared to traditional methods such as tetrabutylammonium fluoride (TBAF) due to its anhydrous, nonhygroscopic nature, and solubility in common organic solvents (Pilcher & DeShong, 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrabutylammonium difluorotriphenylstannate, has been thoroughly investigated. These studies reveal the complex's stability and non-hygroscopic nature, attributes that are likely shared by tetrabutylammonium difluorotriphenylsilicate(IV), contributing to its utility in organic synthesis (Gingras, 1991).

Chemical Reactions and Properties

Tetrabutylammonium difluorotriphenylsilicate(IV) has been utilized in nucleophilic fluorination reactions, showcasing its potential as a versatile reagent in organic synthesis. Its ability to act as a synthetic equivalent for other reagents under anhydrous conditions emphasizes its broad applicability and reliability in facilitating various chemical transformations (Gingras, Chabre, & Raimundo, 2006).

Physical Properties Analysis

While specific studies on the physical properties of tetrabutylammonium difluorotriphenylsilicate(IV) were not identified, related research on analogous compounds provides insights into their stability, solubility, and thermal behavior. These characteristics are critical for the practical application of such reagents in chemical synthesis.

Chemical Properties Analysis

The chemical properties of tetrabutylammonium difluorotriphenylsilicate(IV), particularly its role as an efficient fluoride source for the cleavage of silicon-carbon bonds, underscore its importance in synthetic organic chemistry. Its enhanced reactivity and selectivity over other fluoride sources, such as TBAF, have been demonstrated in various reactions, including the synthesis of difluoroenoxysilanes from acylsilanes and the dramatic effect of the catalytic fluoride source on product yield (Brigaud, Doussot, & Portella*, 1994).

Scientific Research Applications

  • Nucleophilic Transfer and Stereoselectivity : Tetrabutylammonium difluorotriphenylsilicate (TBAT) functions as a fluoride source in the stereoselective nucleophilic transfer of CF3 to chiral N-(tert-butylsulfinyl)imines. This reaction achieves high yield and stereoselectivity with a range of sulfinylimines including aromatic, heterocyclic, and aliphatic types, suggesting an open transition state mechanism (Prakash, Mandal, & Olah, 2001).

  • Fluorinating Agent and Stability : Tetrabutylammonium difluorotriphenylstannate, a variant of TBAT, acts as a fluorinating agent and is notable for its stability up to 210°C, being non-hygroscopic and not hydrated. It has been successfully used for enolsilylether alkylations with alkyl bromides, showing high efficiency even when exposed to moisture (Gingras, 1991).

  • Nucleophilic Fluorinating Agent : As a nucleophilic fluorinating agent, tetrabutylammonium difluorotriphenylstannate has been prepared on a multigram scale and used both as a fluorinating agent and a synthetic equivalent to PhMgX or PhLi species. Its applications emphasize hypercoordination for improving selectivity, reactivity, and shelf-stability of reagents (Gingras, Chabre, & Raimundo, 2006).

  • Silicon-Carbon Bond Cleavage : TBAT can serve as a fluoride source for cleaving silicon-carbon bonds. It facilitates the in situ generation of carbanions which couple with various electrophiles, including aldehydes and ketones. Its advantages over tetrabutylammonium fluoride (TBAF) include being anhydrous, nonhygroscopic, and less basic (Pilcher & DeShong, 1996).

  • Catalysis in Organic Synthesis : It is used as a catalyst in organic synthesis. For example, it facilitates the production of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane, displaying a substantial catalytic effect compared to other fluoride sources (Brigaud, Doussot, & Portella, 1994).

  • In Vinylsilane Cross-Coupling Reactions : Tetrabutylammonium bifluoride, a related compound, has been utilized as an activating agent in copper-catalyzed vinylsilane cross-coupling reactions, demonstrating its versatility in different nucleophilic environments (Cornelissen, Nagy, Leyssens, & Riant, 2017).

Future Directions

The future directions for TBAT research could involve further exploration of its mechanism of action and potential applications. As a fluoride source, it has potential uses in a variety of chemical reactions .

properties

IUPAC Name

difluoro(triphenyl)silanuide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBKGJOQACIQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432449
Record name TBAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium difluorotriphenylsilicate(IV)

CAS RN

163931-61-1
Record name TBAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Difluorotriphenylsilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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